molecular formula C12H14O2 B13079676 2-(3-Cyclobutylphenyl)acetic acid

2-(3-Cyclobutylphenyl)acetic acid

Cat. No.: B13079676
M. Wt: 190.24 g/mol
InChI Key: MXRDHFDLQDMIOJ-UHFFFAOYSA-N
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Description

2-(3-Cyclobutylphenyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a phenyl ring substituted with a cyclobutyl group at the third position and an acetic acid moiety at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclobutylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclobutylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Cyclobutylphenyl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring and cyclobutyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: Lacks the cyclobutyl group, resulting in different chemical and biological properties.

    3-Cyclobutylbenzoic acid: Similar structure but with the carboxylic acid group attached directly to the phenyl ring.

Uniqueness

2-(3-Cyclobutylphenyl)acetic acid is unique due to the presence of both the cyclobutyl group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-cyclobutylphenyl)acetic acid

InChI

InChI=1S/C12H14O2/c13-12(14)8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,13,14)

InChI Key

MXRDHFDLQDMIOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

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